molecular formula C9H10N2O2 B178597 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 132522-83-9

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B178597
M. Wt: 178.19 g/mol
InChI Key: WFBXYEPLEPAVMO-UHFFFAOYSA-N
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Description

“5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a derivative of benzoxazine, a class of heterocyclic compounds . It is a building block for various natural and synthetic organic compounds .


Synthesis Analysis

The synthesis of benzoxazinone derivatives has been reported in various studies. For instance, one method involves reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another study reported a one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives .


Molecular Structure Analysis

The molecular formula of “5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is C9H9NO2 . The InChI Key is DBJMEBUKQVZWMD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzoxazinone derivatives have been reported to undergo various chemical reactions. For example, 2H-1,4-Benzoxazin-3(4H)-one, a benzoxazine derivative, has been reported as an intermediate during the biogenesis of cyclic hydoxamic acids in maize .


Physical And Chemical Properties Analysis

The compound appears as a pale cream form, either as crystals or powder . It has a melting point range of 55.5-61.5°C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Derivative Formation

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a precursor in the synthesis of various derivatives with potential antimicrobial activities. For example, Bektaş et al. (2007) demonstrated the synthesis of novel 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and primary amines, highlighting the chemical versatility and reactivity of the compound in producing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antibacterial Activity

Kadian, Maste, & Bhat (2012) synthesized benzoxazine analogues, including derivatives of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, demonstrating notable antibacterial activity against various bacterial strains, suggesting its potential as a foundational structure for developing antibacterial agents (Kadian, Maste, & Bhat, 2012).

Agricultural and Pesticidal Applications

Allelochemicals and Agronomic Utility

Compounds related to 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have been isolated from the Poaceae family and exhibit properties such as phytotoxic, antimicrobial, and insecticidal, indicating their potential utility in agriculture. Macias et al. (2006) discussed the isolation, synthesis, and agronomic utility of these allelochemicals, including benzoxazinones and their derivatives, highlighting their potential application in crop protection and soil management (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Pesticidal Activity

Shakil et al. (2010) synthesized a series of 1,3-Benzoxazines and evaluated their pesticidal activity. They found that derivatives of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one showed promising results as insect growth regulators and fungicides, indicating its potential for developing novel pesticides (Shakil, Pandey, Singh, Kumar, Awasthi, Pankaj, Srivastava, Singh, & Pandey, 2010).

properties

IUPAC Name

5-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBXYEPLEPAVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616567
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS RN

132522-83-9
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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